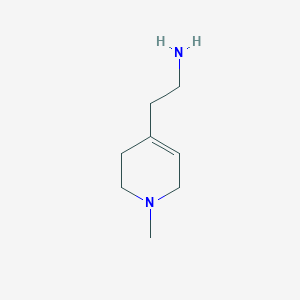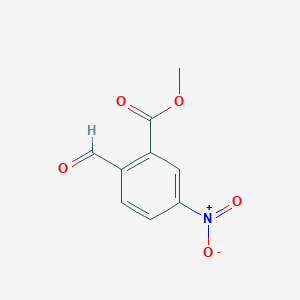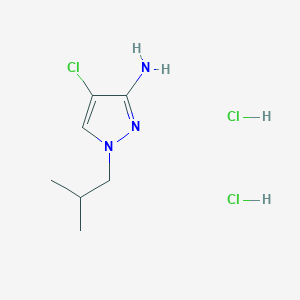
4-Chloro-1-isobutyl-1H-pyrazol-3-amine dihydrochloride
説明
4-Chloro-1-isobutyl-1H-pyrazol-3-amine dihydrochloride is a chemical compound with the molecular formula C7H14Cl3N3. It has a molecular weight of 246.56 . This compound is a building block used in various fields of chemistry .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: CC©CN1C=C(C(=N1)N)Cl.Cl.Cl . The InChI representation is: InChI=1S/C7H12ClN3.2ClH/c1-5(2)3-11-4-6(8)7(9)10-11;;/h4-5H,3H2,1-2H3,(H2,9,10);2*1H .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 246.56, a complexity of 129, a covalently-bonded unit count of 1, a hydrogen bond acceptor count of 2, and a hydrogen bond donor count of 1 . It also has a topological polar surface area of 43.8 .作用機序
特性
IUPAC Name |
4-chloro-1-(2-methylpropyl)pyrazol-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN3.2ClH/c1-5(2)3-11-4-6(8)7(9)10-11;;/h4-5H,3H2,1-2H3,(H2,9,10);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRLBXIBIUQUVMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=C(C(=N1)N)Cl.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride](/img/structure/B1652292.png)
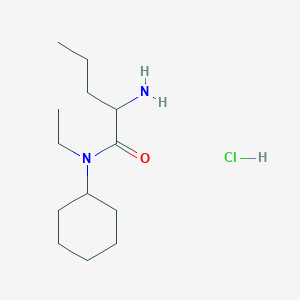
![1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1652296.png)
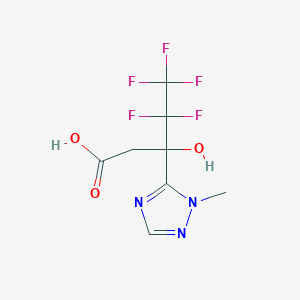
![[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B1652301.png)
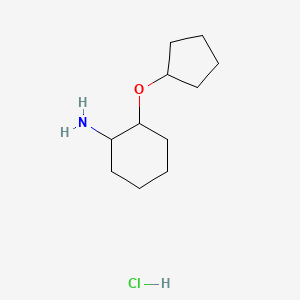
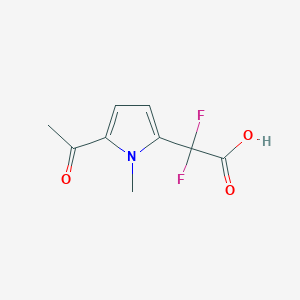
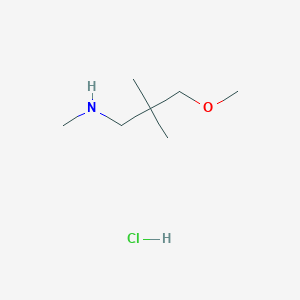
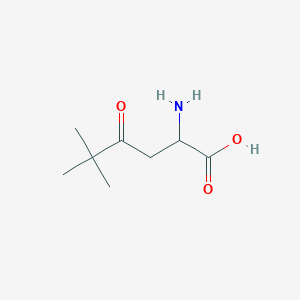
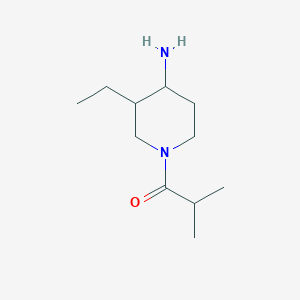
![2-[(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethanimidamide](/img/structure/B1652311.png)
